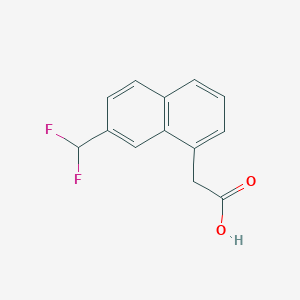
2-(Difluoromethyl)naphthalene-8-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(difluorometil)naftaleno-8-acético es un compuesto orgánico con la fórmula molecular C13H10F2O2. Es un derivado del naftaleno, caracterizado por la presencia de un grupo difluorometil y una parte de ácido acético
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que utiliza reactivos de boro y catalizadores de paladio en condiciones suaves . Otro enfoque involucra la difluorometilación en etapas tardías, donde se utilizan reactivos de difluorometilación para introducir el grupo CF2H en el anillo de naftaleno .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la aplicación a gran escala de las rutas sintéticas mencionadas anteriormente, con optimización para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-(difluorometil)naftaleno-8-acético puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo difluorometil en un grupo metil.
Sustitución: La sustitución aromática electrofílica puede introducir otros grupos funcionales en el anillo de naftaleno.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Reactivos como bromo (Br2) y ácido nítrico (HNO3) pueden facilitar reacciones de sustitución.
Principales productos formados:
Oxidación: Formación de difluorometilcetonas o ácidos carboxílicos.
Reducción: Formación de derivados de naftaleno sustituidos con metilo.
Sustitución: Introducción de halógenos, grupos nitro u otros sustituyentes en el anillo de naftaleno.
Aplicaciones Científicas De Investigación
El ácido 2-(difluorometil)naftaleno-8-acético tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos finos e intermedios farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(difluorometil)naftaleno-8-acético implica su interacción con objetivos y vías moleculares específicos. El grupo difluorometil puede mejorar la lipofilia y la estabilidad metabólica del compuesto, lo que le permite interactuar de manera más efectiva con las membranas biológicas y las enzimas. El compuesto puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos biológicos observados .
Compuestos similares:
- Ácido 1-(difluorometil)naftaleno-2-acético
- Ácido 2-(trifluorometil)naftaleno-8-acético
- Ácido 2-(difluorometil)benzoico
Comparación: El ácido 2-(difluorometil)naftaleno-8-acético es único debido a su patrón de sustitución específico en el anillo de naftaleno, que puede influir en su reactividad y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y potencia en ensayos biológicos .
Comparación Con Compuestos Similares
- 1-(Difluoromethyl)naphthalene-2-acetic acid
- 2-(Trifluoromethyl)naphthalene-8-acetic acid
- 2-(Difluoromethyl)benzoic acid
Comparison: 2-(Difluoromethyl)naphthalene-8-acetic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .
Propiedades
Fórmula molecular |
C13H10F2O2 |
|---|---|
Peso molecular |
236.21 g/mol |
Nombre IUPAC |
2-[7-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)10-5-4-8-2-1-3-9(7-12(16)17)11(8)6-10/h1-6,13H,7H2,(H,16,17) |
Clave InChI |
IBLKDENBMTVIKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)
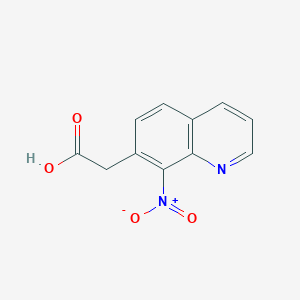
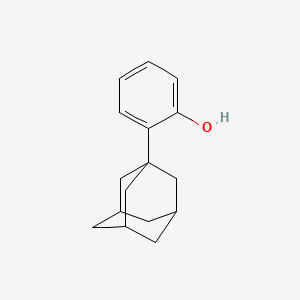
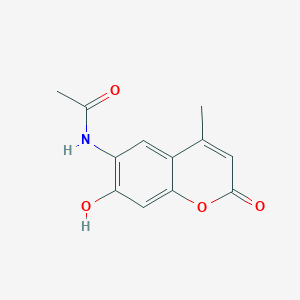


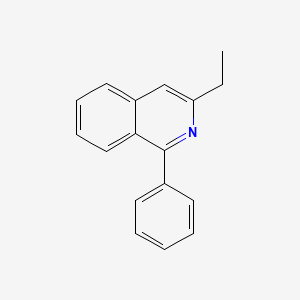
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)
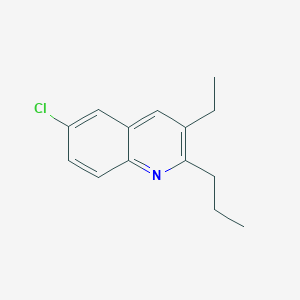


![Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11878318.png)
